molecular formula C24H24N4OS B11259038 1-(4-Phenylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

1-(4-Phenylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B11259038
M. Wt: 416.5 g/mol
InChI Key: ZDKXIWZKZCHRJZ-UHFFFAOYSA-N
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Description

2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering convenient operation, short reaction times, and good yields .

Industrial Production Methods

the use of microwave-assisted synthesis suggests potential scalability for industrial applications due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells .

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H24N4OS/c1-18-7-9-19(10-8-18)22-16-28-21(17-30-24(28)25-22)15-23(29)27-13-11-26(12-14-27)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3

InChI Key

ZDKXIWZKZCHRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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